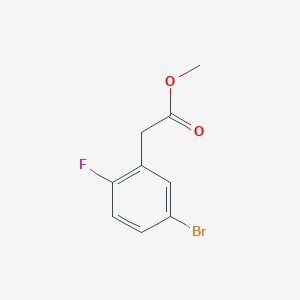
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed discussion of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis Processes
- The process of preparing related chemical compounds often involves reactions with malonic acid ester or similar substances. For instance, a process for preparing 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-indenyl-3-acetic acid involves a series of reactions including hydrolysis and reaction with a malonic acid ester (Charney & Al, 1966).
Chemical Synthesis and Applications
- Innovative routes to synthesize esters with alternating acetic acid (or methyl) and propionic acid groups have been explored. For example, esters of 5-bromo-5′-bromomethylpyrromethenes were obtained by brominating appropriate carboxylic acids (Rowold & MacDonald, 1978).
- Synthesis of 2-Fluoro-2-phenyl acetic acid from phenylglycine through fluorodeamination reaction has been reported, illustrating the flexibility in synthesizing related fluorine-containing compounds (Hamman et al., 1987).
Antimicrobial and Antitumor Activities
- Some derivatives containing acetic acid ethyl esters have shown antimicrobial activity against certain microorganisms, although no antifungal activity against yeast-like fungi was observed (Demirbas et al., 2004).
Luminescent Properties
- Substituted compounds such as [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester have been studied for their luminescent properties, which might be useful for metal sensing and laser dyes (Grummt et al., 2007).
Fluorophores Synthesis
- The synthesis of specific fluorophores like Zinquin ester and acid, which are zinc(II)-specific, has been reported. These are significant for studying biological Zinc(II) and involve reactions with ethyl bromoacetate (Mahadevan et al., 1996).
Thermal Behavior and Stability
- The thermal decomposition and stability of related compounds, such as the methyl esters of certain carboxylic acids, have been a subject of study, highlighting their stability up to the fusion point and decomposition products like CO2 and NH3 (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods or applications for the compound.
Please consult a chemistry professional or database for specific information on “(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester”.
properties
IUPAC Name |
methyl 2-(5-bromo-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTIMQBJXNRZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


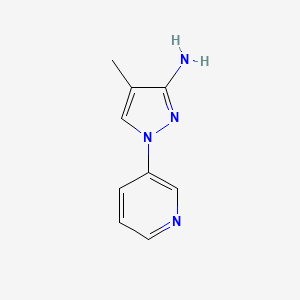
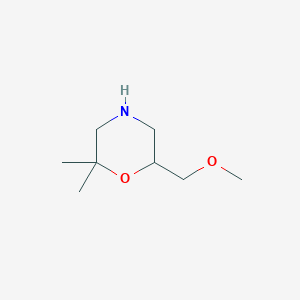
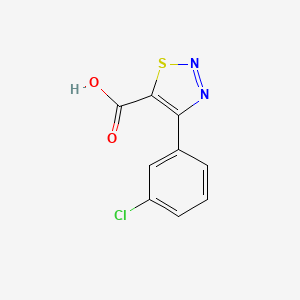
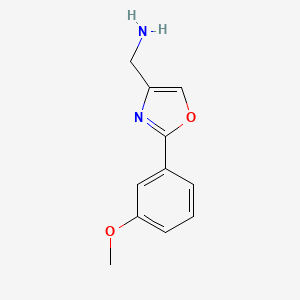
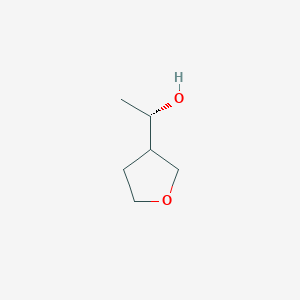
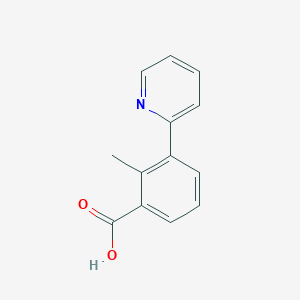
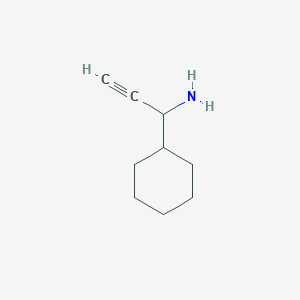
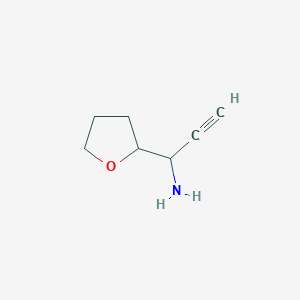
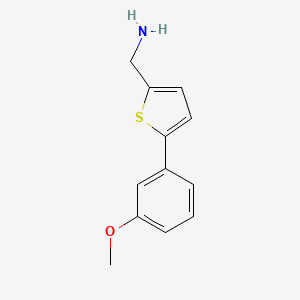
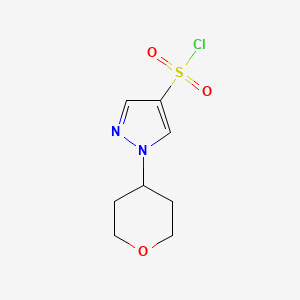
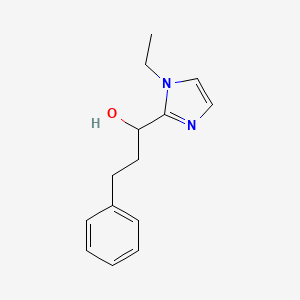
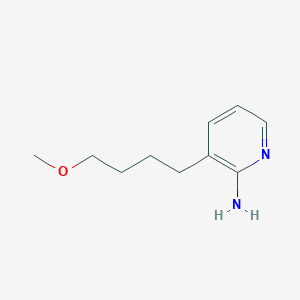
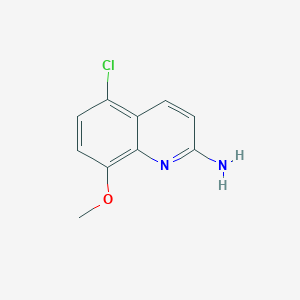
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)